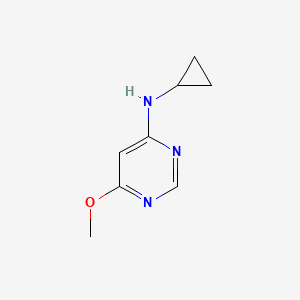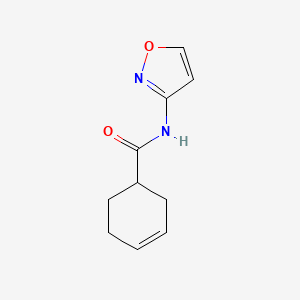![molecular formula C16H19N7 B12229877 2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12229877.png)
2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that features a pyrimidine ring fused with a piperazine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a protein kinase inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the pyrimidine-piperazine intermediate.
Final Coupling and Purification: The final compound is obtained by coupling the pyridine ring with the pyrimidine-piperazine intermediate, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Scientific Research Applications
2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as a protein kinase inhibitor, making it a candidate for cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves the inhibition of protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling processes, including cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its specific structure, which combines a pyrimidine ring with a piperazine and pyridine ring. This unique structure contributes to its potent biological activities and makes it a valuable compound for scientific research and pharmaceutical development .
Properties
Molecular Formula |
C16H19N7 |
|---|---|
Molecular Weight |
309.37 g/mol |
IUPAC Name |
2-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H19N7/c1-21(2)14-10-15(20-12-19-14)22-6-8-23(9-7-22)16-13(11-17)4-3-5-18-16/h3-5,10,12H,6-9H2,1-2H3 |
InChI Key |
HMPBQKXIJOAGOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B12229798.png)

![5-fluoro-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B12229812.png)
![8-[6-(Trifluoromethyl)pyridazin-3-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12229827.png)
![N-[1-(3-bromopyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12229833.png)
![4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12229836.png)
![5-(2-methoxypyridin-4-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12229839.png)
![ethyl[(1-isobutyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12229840.png)
![2-[5-(2-Methoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12229847.png)
![5-Chloro-2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12229849.png)

![4,6-Dimethoxy-2-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12229858.png)
![1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B12229866.png)
